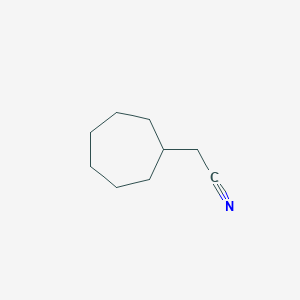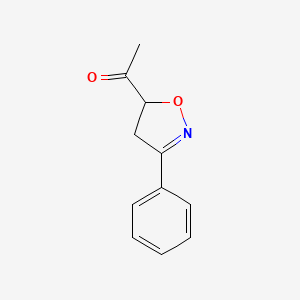
4-isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Descripción general
Descripción
“4-isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C12H13N3OS . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with various reagents . For instance, 1,3,4-thiadiazole and urea groups were hybridized to form a new molecular skeleton, and 11 compounds were synthesized and evaluated as acetylcholinesterase (AChE) inhibitors .Molecular Structure Analysis
The molecular structure of “this compound” involves a 1,3,4-thiadiazole ring attached to a benzamide group via a nitrogen atom . The thiadiazole ring can act as the “hydrogen binding domain,” “two-electron donor system” as well as it enables to create π–π stacking interactions .Chemical Reactions Analysis
The major fragmentation pathway in most derivatives involved the cleavage of the S-C2 and N–N bonds of the 1,3,4-thiadiazole ring . The formation of the 4-nitro isomer can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .Mecanismo De Acción
Target of Action
It’s worth noting that 1,3,4-thiadiazole derivatives have been studied for their expansive range of biological activities, encompassing antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
1,3,4-thiadiazole derivatives have been shown to exhibit remarkable reactivity toward nucleophilic substitution reactions . This could potentially influence their interaction with their targets and the resulting changes.
Biochemical Pathways
It’s known that carbonic anhydrases, essential metalloenzymes, orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . This suggests that 1,3,4-thiadiazole derivatives might interact with these enzymes, potentially affecting related biochemical pathways.
Result of Action
Some 1,3,4-thiadiazole derivatives have shown potential anti-proliferative effectiveness against certain cancer cell lines . This suggests that similar compounds might also exhibit cytotoxic activity, potentially inhibiting the growth of certain cells.
Direcciones Futuras
The future research directions could involve further investigation of the biological activities of “4-isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide” and its derivatives. Given their potential to disrupt DNA replication, these compounds could be explored for their potential as antimicrobial or anticancer agents .
Análisis Bioquímico
Biochemical Properties
The 1,3,4-thiadiazole derivatives, including 4-isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide, have been found to interact with various enzymes and proteins. For instance, some 1,3,4-thiadiazole derivatives have been reported to inhibit human carbonic anhydrase, a key enzyme involved in maintaining pH balance in the body
Cellular Effects
The cellular effects of 1,3,4-thiadiazole derivatives, including this compound, have been studied in various cell types. Some of these compounds have shown potential anticancer activity, as evidenced by their ability to inhibit the proliferation of cancer cells . They have also been found to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells
Propiedades
IUPAC Name |
4-propan-2-yl-N-(1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8(2)9-3-5-10(6-4-9)11(16)14-12-15-13-7-17-12/h3-8H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTIUDNOXAQCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357253 | |
| Record name | 4-(Propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544690-34-8 | |
| Record name | 4-(Propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




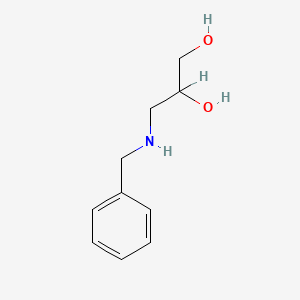

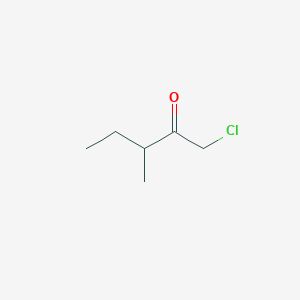
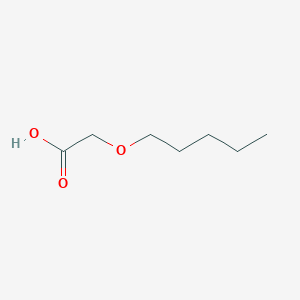
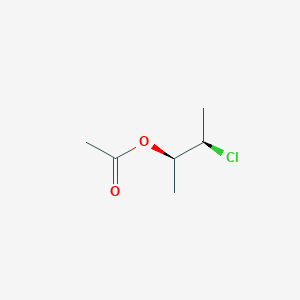

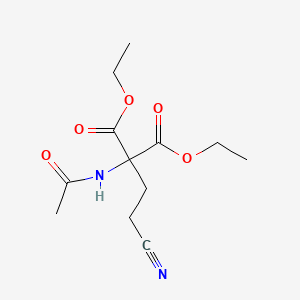
![2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzoic acid](/img/structure/B3384369.png)
